(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Catalog No.
S6796334
CAS No.
896600-42-3
M.F
C22H24ClNO5
M. Wt
417.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-ch...

CAS Number

896600-42-3

Product Name

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Molecular Formula

C22H24ClNO5

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C22H24ClNO5/c1-27-10-8-24(9-11-28-2)14-18-19(25)7-6-17-21(26)20(29-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-

InChI Key

OJQFQDANJCRQAJ-MOSHPQCFSA-N

SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O

The exact mass of the compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is 417.1343006 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule characterized by a benzofuran core, which integrates both benzene and furan rings. Its structure includes multiple functional groups such as hydroxyl, amino, and methoxy groups, enhancing its potential for diverse

Due to its functional groups:

  • Nucleophilic Substitution: The amino group allows for nucleophilic substitution reactions, making it suitable for further functionalization.
  • Hydroxylation: The presence of the hydroxyl group can facilitate oxidation reactions.
  • Condensation Reactions: The benzylidene moiety can engage in condensation reactions with aldehydes or ketones.

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antiviral Activity: Preliminary studies suggest potential efficacy against certain viruses.
  • Anticancer Effects: Investigations have indicated that it may inhibit cancer cell proliferation through specific molecular interactions.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core: This is achieved via cyclization of a phenolic derivative with an aldehyde under acidic conditions.
  • Hydroxyl Group Introduction: Selective hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide.
  • Amino Group Attachment: The bis(2-methoxyethyl)amino group is introduced through nucleophilic substitution with a halogenated precursor.

This compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology and Medicine: Explored for its therapeutic potential in treating infections and cancers due to its bioactive properties.
  • Material Science: Utilized in developing new materials, such as polymers and coatings, owing to its stability and functional groups.

Studies on the interaction of this compound with biological targets reveal:

  • Mechanism of Action: It interacts with specific enzymes or receptors through hydrogen bonding and π-π interactions, modulating their activity and leading to biological effects.
  • Molecular Docking Studies: Computational studies suggest favorable binding affinities with certain protein targets, highlighting its potential as a lead compound in drug design.

Several compounds exhibit structural similarities to (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one. Here are a few notable examples:

Compound NameStructureUnique Features
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3-oneStructureContains trimethoxy groups; potential for enhanced bioactivity.
3-ChlorobenzofuranStructureSimpler structure; lacks amino functionalities.
Bis(2-methoxyethyl)amineStructureNo benzofuran core; primarily used as a reagent.

The unique combination of functional groups in (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one distinguishes it from these similar compounds, particularly in terms of its potential biological activities and applications in medicinal chemistry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

417.1343006 g/mol

Monoisotopic Mass

417.1343006 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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